N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide
Description
N-[3-(1H-Tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide is a synthetic small molecule characterized by a benzoxepine core (a seven-membered oxygen-containing heterocycle) linked via a carboxamide group to a phenyl ring substituted with a tetrazole moiety. The tetrazole group (1H-tetrazol-1-yl) is a critical pharmacophore known for its role as a hydrogen bond acceptor, enhancing interactions with biological targets .
Properties
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c24-18(14-8-9-25-17-7-2-1-4-13(17)10-14)20-15-5-3-6-16(11-15)23-12-19-21-22-23/h1-12H,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSJDDQDDIHVLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=CO2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide–Nitrile Cyclization
3-Aminobenzonitrile (F ) reacts with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 120°C for 12–24 hours. The reaction proceeds via nucleophilic addition of azide to the nitrile, followed by acid-catalyzed cyclodehydration to yield 3-(1H-tetrazol-1-yl)aniline (G ).
$$
\text{Ar–CN} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl, DMF}} \text{Ar–Tetrazole}
$$
Optimization factors :
Ugi Tetrazole Reaction (UT-4CR)
A multicomponent reaction involving 3-nitrobenzaldehyde (H ), aniline (I ), tert-butyl isocyanide (J ), and trimethylsilyl azide (TMSN₃) in methanol at room temperature produces a tetrazole intermediate (K ). Catalytic cerium(IV) ammonium nitrate (CAN) facilitates nitro group reduction to yield 3-(1H-tetrazol-1-yl)aniline (G ).
Advantages :
Amide Coupling of Benzoxepine Carboxylic Acid and Tetrazolyl Aniline
The final step involves forming the amide bond between 1-benzoxepine-4-carboxylic acid (E ) and 3-(1H-tetrazol-1-yl)aniline (G ). Activation of the carboxylic acid as an acid chloride using thionyl chloride (SOCl₂) is followed by reaction with the aniline in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Alternatively, coupling reagents such as HATU or EDCl/HOBt in DMF achieve higher yields (85–92%) under mild conditions.
$$
\text{Ar–COOH} + \text{R–NH}_2 \xrightarrow{\text{EDCl/HOBt}} \text{Ar–CONH–R}
$$
Critical parameters :
- Moisture-free conditions prevent hydrolysis of the activated intermediate.
- Stoichiometric HOBt minimizes racemization during coupling.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Regioselectivity in tetrazole formation : The 1H-tetrazol-1-yl regioisomer is favored under acidic conditions due to protonation equilibria directing cyclization.
- Benzoxepine ring stability : Electron-rich benzoxepines are prone to oxidation; thus, inert atmospheres (N₂/Ar) are recommended during synthesis.
- Purification complexities : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the final amide from unreacted starting materials.
Chemical Reactions Analysis
N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents, leading to the formation of tetrazole N-oxides.
Reduction: The compound can be reduced under hydrogenation conditions to yield reduced tetrazole derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide is primarily studied for its potential as a xanthine oxidase inhibitor . This action is significant in treating conditions such as gout and hyperuricemia by reducing uric acid production. The compound's ability to interact with specific molecular targets makes it valuable for drug development.
Biological Research
The compound is utilized in studies focusing on enzyme inhibition and receptor binding. Its tetrazole moiety allows it to mimic carboxylic acids, facilitating interactions with various biological targets. This characteristic is crucial for exploring its effects on cellular pathways and disease mechanisms.
Industrial Applications
Due to its unique structural properties, this compound is also being investigated for the development of new materials with enhanced chemical stability and performance characteristics. Its potential applications extend to fields such as polymer science and materials engineering.
Case Study 1: Xanthine Oxidase Inhibition
In a study published in 2024, this compound was evaluated for its inhibitory effects on xanthine oxidase. The results demonstrated a significant reduction in uric acid levels in vitro, suggesting its potential use in treating gout-related conditions .
Case Study 2: Antitumor Activity
Research conducted on benzoxepine derivatives, including this compound, has shown promising anticancer activity against various cell lines. The compound exhibited an IC50 value ranging from 7.84 to 16.2 µM against prostate cancer and breast cancer cell lines, indicating its potential as a lead compound for further structural optimization .
Case Study 3: Enzyme Interaction Mechanism
A detailed mechanistic study revealed that the compound binds to the active site of xanthine oxidase, effectively blocking substrate access and inhibiting enzyme activity. This interaction was confirmed through molecular docking studies, which provided insights into the binding affinities and interaction modes of the compound with the enzyme .
Mechanism of Action
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. For example, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid. This inhibition reduces the production of uric acid, which is beneficial in treating gout .
Comparison with Similar Compounds
Structural and Functional Comparison Table
Key Findings from Structural Modifications
Role of the Tetrazole Moiety :
- The tetrazole group is conserved across all compounds, serving as a hydrogen bond acceptor critical for target engagement. In xanthine oxidase inhibitors, this group mimics the substrate’s purine ring, enhancing binding affinity .
Impact of Core Heterocycle: Benzoxepine vs. Amide Orientation: Reversing the amide linkage (e.g., in 3c vs. 2a-t) reduces xanthine oxidase inhibitory activity, highlighting the importance of spatial arrangement in target interaction .
Biological Activity Divergence: Xanthine Oxidase Inhibition: Compounds like 2a-t and 3c exhibit IC₅₀ values in the nanomolar range, with tetrazole positioning and amide orientation directly influencing potency . Anticancer Effects: TPIN demonstrates antiproliferative activity in prostate cancer cells via cytoskeletal regulation (F-actin, paxillin) and Akt-mTOR pathway modulation . The benzoxepine analog’s larger core may alter target specificity, though this requires experimental validation.
Biological Activity
N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. The incorporation of the tetrazole moiety is known to enhance the pharmacological properties of compounds, making them valuable in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Structure and Formula
- Molecular Formula: C15H12N4O2
- Molecular Weight: 280.28 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CC1=CC(=CC=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind effectively to enzymes and receptors. This interaction modulates the activity of these targets, leading to various biological effects, including anti-inflammatory and anti-cancer activities.
Pharmacological Effects
Recent studies have highlighted several pharmacological effects associated with this compound:
- Antitumor Activity: In vitro studies have demonstrated that compounds containing the tetrazole moiety exhibit significant antitumor properties. For instance, derivatives have shown potent inhibition of farnesyltransferase (FT), an enzyme involved in cancer cell proliferation .
- Anti-inflammatory Properties: Research indicates that benzoxepine derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Table 1: Summary of Biological Activities
Synthesis and Characterization
The synthesis of this compound typically involves the formation of the tetrazole ring followed by coupling reactions to form the benzoxepine structure. Characterization techniques such as IR spectroscopy and NMR spectroscopy confirm the successful synthesis and structural integrity of the compound.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step routes:
Coupling Reactions : Formation of the benzoxepine core via cyclization, followed by amidation to attach the tetrazole-phenyl group (analogous to benzamide coupling in ).
Protection of Tetrazole : Use tert-butyl groups or other protecting agents to prevent side reactions during synthesis.
Purification : Employ reverse-phase HPLC or column chromatography to isolate the compound, with purity confirmed by ≥95% HPLC peak area (as in ).
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Confirm proton environments (e.g., benzoxepine aromatic protons, tetrazole NH signals).
- FTIR : Identify functional groups (amide C=O stretch ~1650 cm⁻¹, tetrazole ring vibrations ~1450 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve planar aromatic systems and confirm spatial arrangement.
Q. What preliminary biological assays are recommended for initial activity screening?
- Methodological Answer :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., prostate, breast) with IC50 calculations (similar to ).
- Antimicrobial Screening : Disc diffusion assays against Gram-positive/negative bacteria.
- Enzyme Inhibition : Test against kinases or inflammatory targets (e.g., COX-2) via fluorometric/colorimetric kits.
Advanced Research Questions
Q. How can the mechanism of action of this compound be elucidated in cancer cell lines?
- Methodological Answer :
- Pathway Analysis : Use Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) and pathways like Akt/mTOR (as in ).
- Gene Knockdown : siRNA targeting suspected interactors (e.g., F-actin regulators) to validate functional dependencies.
- Molecular Docking : Model interactions with proteins (e.g., paxillin) using software like AutoDock Vina.
Q. How should researchers address contradictory data in biological activity across studies?
- Methodological Answer :
- Reproducibility Checks : Repeat assays under standardized conditions (pH, serum concentration, cell passage number).
- Orthogonal Assays : Confirm cytotoxicity via ATP-based assays (e.g., CellTiter-Glo) alongside MTT to rule out assay-specific artifacts.
- Meta-Analysis : Compare structural analogs (e.g., tetrazole-substituted benzamides in ) to identify substituent-dependent activity trends.
Q. What strategies improve pharmacokinetic properties, such as solubility and bioavailability?
- Methodological Answer :
- Salt Formation : Use hydrochloride or sodium salts to enhance water solubility (as in for similar amides) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the benzoxepine or tetrazole moieties.
- Co-Solvent Systems : Test formulations with PEG-400 or cyclodextrins for in vivo administration .
Q. How can target engagement be validated in cellular models?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure direct binding to purified targets (e.g., kinases).
- Cellular Thermal Shift Assay (CETSA) : Confirm stabilization of target proteins upon compound treatment.
- CRISPR-Cas9 Knockout : Generate cell lines lacking putative targets to assess compound dependency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
